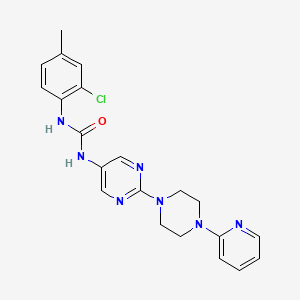
1-(2-Chloro-4-methylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-methylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C21H22ClN7O and its molecular weight is 423.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Chloro-4-methylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea, often referred to as a pyrimidine-based compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A chloro-methylphenyl group
- A pyrimidine ring substituted with a piperazine moiety
- A urea functional group
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the realm of kinase inhibition and receptor modulation. The compound has shown promise in:
- Inhibition of Tyrosine Kinases : It acts as a competitive inhibitor at the ATP-binding site of certain kinases, which are crucial in cell signaling pathways related to cancer progression.
- Modulation of GPCRs : Evidence suggests that it may also exhibit allosteric modulation properties on G protein-coupled receptors (GPCRs), impacting neurotransmitter signaling pathways linked to central nervous system disorders .
Biological Activity Data Table
Case Studies
- Anticancer Activity : In a study involving various cancer cell lines, the compound demonstrated significant antiproliferative effects, particularly against lung cancer cells (A549). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, suggesting its potential as a chemotherapeutic agent .
- Neuropharmacological Effects : Research investigating the modulation of GPCRs revealed that the compound could enhance the activity of certain neurotransmitters, leading to potential applications in treating mood disorders. Animal models indicated improved behavioral outcomes in depression-like tests .
- Selectivity Profile : Comparative studies highlighted its selectivity over other kinases, suggesting minimal off-target effects, which is crucial for reducing side effects in therapeutic applications .
Research Findings
Recent investigations into the pharmacodynamics and pharmacokinetics of this compound have provided insights into its efficacy and safety profile:
- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics with a moderate half-life, making it suitable for further development as an oral therapeutic agent.
- Safety Profile : Toxicological assessments have shown low toxicity levels in preclinical models, supporting its potential for clinical use .
属性
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN7O/c1-15-5-6-18(17(22)12-15)27-21(30)26-16-13-24-20(25-14-16)29-10-8-28(9-11-29)19-4-2-3-7-23-19/h2-7,12-14H,8-11H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFHTNBSIYEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













